1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole
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Overview
Description
1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a unique fusion of pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve:
Cross-coupling reactions: Using pyrrole and acyl (bromo)acetylenes to create acylethynyl pyrroles.
Addition reactions: Propargylamine is added to the acetylenes to form N-propargylenaminones.
Cyclization: Intramolecular cyclization catalyzed by Cs₂CO₃/DMSO to form the final pyrrolo[2,3-c]pyrazole structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like bromine or DMSO under oxygen.
Reduction: Employing reducing agents such as hydrogen gas in the presence of catalysts.
Substitution: N-arylation reactions using aryl halides and copper powder as a catalyst.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Aryl halides, copper powder, KOtBu or Cs₂CO₃ as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could produce N-aryl derivatives.
Scientific Research Applications
1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigated for its biological activities, including antiviral and anticancer properties.
Materials Science: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities.
Pyrazoloquinolines: Synthesized through similar cyclization reactions and used in pharmacological studies.
Pyrrolo[1,2-a]pyrazines: Prepared using transition-metal-free strategies and studied for their therapeutic potential.
Uniqueness
1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole stands out due to its specific fusion of pyrazole and pyrazine rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H15N5 |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-ethyl-3-(1,2,3,4-tetrahydropyrazin-5-yl)-6H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C11H15N5/c1-2-16-11-8(3-4-14-11)10(15-16)9-7-12-5-6-13-9/h3-4,7,12-14H,2,5-6H2,1H3 |
InChI Key |
BNVFZJZZRSLARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CN2)C(=N1)C3=CNCCN3 |
Origin of Product |
United States |
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